4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
4-Fluorobenzaldehyde [7-(4-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a chemical compound with the molecular formula C21H18F2N6O2. It falls within the class of hydrazones, which are derivatives of aldehydes or ketones formed by the condensation of hydrazine with a carbonyl compound. This compound exhibits interesting properties due to its unique structure, making it relevant in various scientific contexts.
Preparation Methods
Synthetic Routes:: The synthetic preparation of 4-Fluorobenzaldehyde hydrazone involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate. The reaction proceeds via condensation, resulting in the formation of the hydrazone. The overall reaction can be represented as follows:
4-Fluorobenzaldehyde+Hydrazine hydrate→4-Fluorobenzaldehyde hydrazone
Reaction Conditions::- Reactants: 4-fluorobenzaldehyde, hydrazine hydrate
- Solvent: Typically an organic solvent (e.g., ethanol, methanol)
- Temperature: Room temperature or reflux
- Catalyst: None required
Industrial Production:: While industrial-scale production methods for this specific compound are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
4-Fluorobenzaldehyde hydrazone can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of corresponding oximes or other derivatives.
Reduction: Reduction of the hydrazone can yield the corresponding amines.
Substitution: The hydrazone functional group can be substituted with other nucleophiles.
Common Reagents and Conditions: Reagents such as sodium borohydride (for reduction) or hydrogen peroxide (for oxidation) are commonly employed.
Scientific Research Applications
Chemistry::
Building Block: 4-Fluorobenzaldehyde hydrazone serves as a versatile building block for the synthesis of more complex molecules.
Fluorination Strategy: Its fluorinated moiety contributes to the design of fluorinated compounds with specific properties.
Antimicrobial Activity: Some hydrazones exhibit antimicrobial properties, and further exploration of this compound’s biological effects is warranted.
Drug Development: Researchers may investigate its potential as a scaffold for drug development.
Dye Synthesis: The compound’s aromatic structure makes it relevant in dye synthesis.
Agrochemicals: It could be explored for use in agrochemicals.
Mechanism of Action
The precise mechanism of action for 4-Fluorobenzaldehyde hydrazone remains an area of ongoing research. its structural features suggest potential interactions with biological targets, possibly affecting enzymatic processes or cellular pathways.
Comparison with Similar Compounds
While 4-Fluorobenzaldehyde hydrazone is unique due to its fluorine substitution, similar hydrazones include 4-hydroxybenzaldehyde hydrazone , which shares some structural characteristics.
Properties
Molecular Formula |
C21H18F2N6O2 |
---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
7-[(4-fluorophenyl)methyl]-8-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C21H18F2N6O2/c1-27-18-17(19(30)28(2)21(27)31)29(12-14-5-9-16(23)10-6-14)20(25-18)26-24-11-13-3-7-15(22)8-4-13/h3-11H,12H2,1-2H3,(H,25,26)/b24-11- |
InChI Key |
FPEOUURVTVZUOH-MYKKPKGFSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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